t-Arginine monohydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXVJHXZUSLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Biosynthesis Research
Research Scale Production
The isolation of L-Arginine monohydrochloride on a research scale often involves the hydrolysis of protein-rich raw materials. This method leverages the natural abundance of arginine in various proteins, breaking them down into constituent amino acids from which L-Arginine can be separated and purified. The primary methods employed are chemical hydrolysis (typically using strong acids) and enzymatic hydrolysis, each with distinct process parameters and outcomes. Common protein sources investigated include keratin (from hair and feathers) and gelatin.
Chemical Hydrolysis:
Acid hydrolysis is a prevalent method for breaking down robust protein structures to liberate amino acids. Keratin, a fibrous structural protein found in hair, feathers, horns, and wool, is a significant raw material for L-Arginine production due to its high arginine content. The process typically involves heating the protein source with a strong acid, such as hydrochloric acid (HCl), to cleave the peptide bonds.
Research into the acid hydrolysis of human hair has identified optimal conditions for maximizing the yield of the amino acid mixture. In one study, a 78.60% yield of the total amino acid mixture was obtained from human hair under specific hydrolysis conditions. envirobiotechjournals.com The process involves using concentrated hydrochloric acid to hydrolyze hair, which is noted as a low-cost method that converts waste into a valuable product. google.com However, this process can present challenges, such as achieving high purity and a high-grade product, particularly concerning decolorization. google.com L-Arginine produced via hair hydrolysis has been reported to reach purities of 98.4%, which may not be suitable for all applications without further purification. google.com
Detailed findings from acid hydrolysis of keratin sources:
Human Hair: Studies have optimized the hydrolysis of human hair using 6N HCl. The ideal parameters were found to be a 30% weight/volume ratio of hair to acid, with an initial temperature of 100°C, which was later reduced to 60°C for a duration of 6 hours. envirobiotechjournals.comijnrd.org This process yielded a mixture containing 14 different amino acids, including arginine. envirobiotechjournals.com
Feathers: Keratin from feathers is another common source. The hydrolysis process for feathers is similar to that of hair, involving heat and pressure in the presence of an acid or base to produce a digestible hydrolysate. google.com
While effective in breaking down proteins, acid hydrolysis can be a harsh process, potentially leading to the degradation of certain sensitive amino acids. nih.gov
Enzymatic Hydrolysis:
Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, operating under less extreme pH and temperature conditions. This method uses specific enzymes called proteases to cleave peptide bonds. The choice of enzyme is critical as it determines the specificity of the cleavage and the resulting peptide profile. mdpi.com
Research has explored the enzymatic hydrolysis of various plant and animal proteins to produce arginine-containing hydrolysates.
Plant Proteins: Protein isolates from sources like peas, soybeans, and pumpkin seeds are candidates for enzymatic hydrolysis. nih.govchemmethod.com The process typically involves creating a protein dispersion, incubating it with a specific protease under controlled pH and temperature, and then drying the resulting hydrolysate. nih.gov The degree of hydrolysis, which is the percentage of cleaved peptide bonds, is a key parameter used to monitor the reaction's extent. nih.gov
Gelatin: Gelatin, derived from the partial hydrolysis of collagen, is another significant source for isolating L-Arginine. portlandpress.comnih.govulisboa.pt Research has demonstrated the direct isolation of arginine from gelatin hydrolysates. portlandpress.comnih.gov
The table below summarizes the different protein sources and the hydrolysis methods investigated for the production of L-Arginine.
| Protein Source | Hydrolysis Method | Key Research Findings | Reference |
|---|---|---|---|
| Keratin (Human Hair) | Acid Hydrolysis (6N HCl) | Optimal conditions yielded a 78.60% total amino acid mixture; L-Arginine purity can reach 98.4%. | envirobiotechjournals.comgoogle.com |
| Keratin (Feathers) | Chemical & Thermal Hydrolysis | Involves heat and pressure with acid or base to produce a digestible hydrolysate. | google.com |
| Gelatin | Acid/Enzymatic Hydrolysis | Allows for the direct isolation of L-Arginine from the resulting hydrolysate. | portlandpress.comnih.gov |
| Plant Proteins (Pea, Soy) | Enzymatic Hydrolysis | The choice of protease and degree of hydrolysis are critical for optimizing the release of amino acids. | nih.govnih.gov |
The following table provides a more detailed look at the experimental conditions reported in research for the acid hydrolysis of human hair.
| Parameter | Condition | Reference |
|---|---|---|
| Raw Material | Human Hair | envirobiotechjournals.com |
| Hydrolyzing Agent | 6N Hydrochloric Acid (HCl) | envirobiotechjournals.com |
| Material to Acid Ratio | 30% weight/volume (e.g., 1000g hair in 3300mL acid) | envirobiotechjournals.com |
| Temperature Profile | Initial: 100°C until hair settles, then 60°C | envirobiotechjournals.com |
| Duration | 6 hours | envirobiotechjournals.com |
| Overall Yield (Amino Acid Mixture) | 78.60% | envirobiotechjournals.com |
Following hydrolysis, the resulting mixture contains various amino acids and other compounds. The separation and purification of L-Arginine from this complex hydrolysate are crucial subsequent steps. Techniques such as ion-exchange chromatography are often employed to isolate L-Arginine, which is then typically converted to its stable monohydrochloride salt.
Chromatographic Techniques in Research
Chromatography stands as a cornerstone for the separation, identification, and quantification of amino acids like L-Arginine monohydrochloride from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique widely utilized for the analysis of non-volatile or thermally sensitive compounds. Its application in L-Arginine monohydrochloride analysis is multifaceted, offering various modes of separation and detection.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a prominent method for the analysis of biochemical samples, including amino acids. researchgate.netijlsci.in In this technique, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. L-Arginine monohydrochloride, being a polar compound, has a lower affinity for the stationary phase and thus elutes relatively quickly. This method has proven effective for the examination of L-Arginine monohydrochloride in various forms, including crystalline and lyophilized powders. researchgate.netijlsci.in A simple sample preparation strategy often involves dissolving the lyophilized powder of the standard amino acid in HPLC-grade water. researchgate.netijlsci.in
One study demonstrated the analysis of standard L-Arginine monohydrochloride at two different concentrations, 100 and 200 parts per million (ppm), using an RP-HPLC system with a C18 column. researchgate.netijlsci.in The results from this study are summarized in the table below:
| Concentration (ppm) | Peak Concentration (%) | Retention Time (minutes) | Area (milli absorbance units) |
| 100 | 36.659 | 3.040 | 42915 |
| 200 | 93.626 | 2.487 | 37186 |
This table presents the chromatographic data obtained from the RP-HPLC analysis of standard L-Arginine monohydrochloride at 100 and 200 ppm concentrations. researchgate.netijlsci.in
In HPLC, an isocratic pump system delivers a mobile phase of constant composition throughout the analytical run. This approach is often favored for its simplicity and reproducibility in routine analyses. For the analysis of L-Arginine monohydrochloride, an isocratic pump system can be effectively employed, particularly when the sample matrix is not overly complex. researchgate.netijlsci.in The consistent solvent composition ensures stable retention times and reliable quantification. Research has shown that a gradient HPLC system can be utilized with an isocratic pump system for the analysis of L-Arginine monohydrochloride. researchgate.netijlsci.in This setup, combined with a reverse phase C18 column, provides a robust platform for the determination of this amino acid. researchgate.netijlsci.in
The composition of the mobile phase is a critical parameter in HPLC that significantly influences the separation efficiency. For L-Arginine monohydrochloride, which is a basic and polar amino acid, careful optimization of the mobile phase is necessary to achieve good peak shape and resolution. The pH of the mobile phase plays a crucial role in controlling the ionization state of the analyte and, consequently, its retention behavior.
Various mobile phase compositions have been explored for the analysis of arginine and related compounds. These often consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. For instance, a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile has been used for the separation of arginine and its metabolites. nih.gov In another approach, a combination of 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 2.6) and methanol in a 50:50 ratio was used. rjptonline.org The selection of the appropriate buffer and its pH is critical to ensure that L-Arginine is in a suitable ionic form for interaction with the stationary phase. The concentration of the organic modifier is also adjusted to control the elution strength and achieve the desired retention time. For instance, in one study, a mobile phase of 0.1% orthophosphoric acid in water and acetonitrile in a 7:3 ratio was found to be effective. rjptonline.org
The choice of detection wavelength is paramount for achieving high sensitivity and selectivity in HPLC analysis. For compounds like L-Arginine that lack a strong chromophore, detection is often performed at low UV wavelengths, typically around 200-215 nm. sielc.comgoogle.com One study reported detection at 215 nm, which is near the absorbance maxima of Arginine. rjptonline.org Another method utilized a detection wavelength of 205 nm. google.com The influence of the UV wavelength on the detector response for arginine has been demonstrated, highlighting the importance of this parameter. researchgate.net
A Diode Array Detector (DAD) is a powerful tool in HPLC that acquires absorbance data over a range of wavelengths simultaneously. researchgate.netijlsci.inchromatographyonline.com This capability is particularly advantageous for method development and for the analysis of complex samples. A DAD allows for the determination of the optimal detection wavelength for L-Arginine monohydrochloride by examining its complete UV spectrum. researchgate.netijlsci.in Furthermore, it can be used to assess peak purity by comparing spectra across a single chromatographic peak, ensuring that the signal corresponds to the analyte of interest and is not co-eluted with impurities. The typical wavelength range for a DAD is 200-400 nm. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the comprehensive analysis of metabolites, including L-Arginine and its derivatives. nih.govresearchgate.netresearchgate.net This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
LC-MS/MS is particularly valuable for targeted metabolomics, allowing for the simultaneous quantification of multiple arginine metabolites in biological fluids like plasma. nih.govresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of these polar compounds. nih.govresearchgate.net The detection is typically carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.govmdpi.com This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
A key advantage of LC-MS/MS is the ability to use stable isotope-labeled internal standards, such as U-13C6 L-arginine, which allows for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov Sample preparation for LC-MS/MS analysis of arginine metabolites often involves a simple protein precipitation step with a solvent like isopropanol containing formic acid. nih.gov
The following table provides an example of the precursor and product ions monitored for L-arginine and its internal standard in an LC-MS/MS analysis:
| Analyte | Precursor Ion (m/z) | Product Fragment Ion (m/z) |
| L-arginine | 175.1 | 43.0, 60.0, 70.0 |
| L-arginine IS (U-13C6 L-arginine:HCl) | 181.0 | 44.0, 61.1, 74.1 |
This table shows the specific mass-to-charge ratios (m/z) of the precursor ions and their corresponding product fragment ions that are monitored for the quantification of L-arginine and its stable isotope-labeled internal standard (IS) by LC-MS/MS. nih.gov
Capillary Electrophoresis Research
Capillary electrophoresis (CE) is a highly efficient analytical technique for the separation of charged molecules, making it suitable for analyzing amino acids like L-arginine. nih.gov It offers a flexible platform for the high-resolution profiling of L-arginine and related metabolites in the nitric oxide (NO) pathway. nih.gov
Different modes of high-performance capillary electrophoresis (HPCE) have been utilized for this purpose:
Capillary Zone Electrophoresis (CZE) : This is the simplest and most widely used form of CE for separating small biomolecules. nih.gov
Micellar Electrokinetic Chromatography (MEKC) : This technique is highly potent for determining small organic molecules, including L-arginine, ADMA, and SDMA. nih.govresearchgate.net
CE methods have been developed for the simultaneous determination of arginine and citrulline in human blood plasma with UV detection, often without the need for complex derivatization procedures. researchgate.net In some applications, plasma samples are treated with acetonitrile to eliminate proteins, and the supernatant is directly injected into the capillary. researchgate.net The technique has also been successfully coupled with high-resolution mass spectrometry for isotope tracing of arginine metabolic products in vivo. nih.gov
Spectrophotometric and Spectroscopic Techniques
Sakaguchi Reaction-Based Spectrophotometry
The Sakaguchi reaction is a colorimetric method used for the specific detection and quantification of compounds containing a guanidinium (B1211019) group, making it a highly specific test for arginine. nih.govyoutube.commicrobenotes.com The reaction involves the interaction of the guanidinium group of arginine with α-naphthol (or 1-naphthol) and an oxidizing agent, such as sodium hypobromite or sodium hypochlorite, in an alkaline medium. nih.govmicrobenotes.comasianpubs.org This reaction produces a characteristic red-colored product, which can be quantified spectrophotometrically. asianpubs.orgtsijournals.com
The absorption maximum (λmax) of the colored product is typically observed around 501-520 nm. nih.govasianpubs.org The intensity of the color is proportional to the concentration of arginine in the sample. To enhance the stability of the colored complex, the reaction is often carried out in an ice bath (0-5°C), and urea (B33335) is added. asianpubs.orgtsijournals.com
This method has been adapted for the determination of L-arginine in various samples, including pharmaceutical formulations and biological fluids. microbenotes.comasianpubs.org While it is a robust qualitative test, its use for precise quantification can be hindered by the slow development of color and potential degradation of some guanidinium groups by the reagent. microbenotes.com However, modifications, such as the addition of urea to stabilize the product, can make the method quantitatively reliable. microbenotes.com
Table 2: Key Reagents and Conditions for Sakaguchi Reaction
| Component | Role/Condition |
| Arginine | Analyte containing the guanidinium group |
| α-Naphthol | Chromogenic reagent |
| Sodium Hypobromite/Hypochlorite | Oxidizing agent |
| Sodium Hydroxide (B78521) | Provides alkaline medium |
| Urea | Stabilizes the colored product |
| Temperature | Cooled in an ice bath (0-5°C) |
| λmax | ~501 nm |
Fluorimetric Detection Methods
Fluorimetric detection offers high sensitivity and selectivity for the analysis of L-Arginine monohydrochloride, often following a derivatization step to introduce a fluorescent tag to the molecule. One common approach involves the enzymatic conversion of L-arginine and subsequent fluorometric monitoring of a reaction product. For instance, a method utilizing human liver arginase I and urease measures the final product, ammonia (B1221849), which reacts with o-phthalaldehyde (OPA) and sulfite in an alkaline medium. This reaction selectively produces a fluorescent product, allowing for the quantification of L-arginine. The fluorescence is typically measured at an emission wavelength of 415 nm with an excitation wavelength of 360 nm. This enzymatic-fluorometric assay has demonstrated a linearity range from 100 nM to 6 μM and a limit of detection of 34 nM for arginine.
Another fluorimetric approach involves the use of rationally designed biosensors. One such biosensor was developed using a bioengineered arginine deiminase (ADI). By introducing specific mutations, a single cysteine residue was made available on the protein surface for site-specific attachment of a fluorescein-5-maleimide fluorophore. Upon binding to L-arginine, the biosensor undergoes a conformational change, leading to fluorescence quenching. The rate of this quenching is proportional to the L-arginine concentration, providing a basis for quantification. This method has shown a linear detection range of 2.5–100 μM with an assay response time of 0.15–4 minutes. The fluorescence is monitored with an excitation wavelength of 494 nm and an emission wavelength of 518 nm.
The following table summarizes the key parameters of these fluorimetric detection methods:
| Method | Principle | Reagents/Components | Excitation (nm) | Emission (nm) | Linearity Range | Limit of Detection |
| Enzymatic-Fluorometric | Enzymatic conversion of L-arginine to ammonia, followed by derivatization. | Arginase, Urease, o-phthalaldehyde (OPA), Sulfite | 360 | 415 | 100 nM - 6 µM | 34 nM |
| Fluorescent Biosensor | L-arginine binding to a bioengineered protein causing fluorescence quenching. | Fluorescein-labeled Arginine Deiminase (ADI) mutant | 494 | 518 | 2.5 µM - 100 µM | Not Specified |
Atomic Absorption Spectrometry (Indirect Determination)
Atomic Absorption Spectrometry (AAS) can be employed for the indirect determination of L-Arginine monohydrochloride. This technique relies on the formation of a complex between arginine and a metal ion, which is then quantified. The concentration of the metal ion in the complex is stoichiometrically related to the concentration of arginine.
One reported method involves the complexation of arginine with zinc ions (Zn²⁺) from zinc sulfide (ZnS) in an aqueous solution. The amount of zinc that is complexed by arginine is determined by measuring the remaining uncomplexed zinc or the zinc brought into solution by the complexation. The mechanism is pH-dependent, as the charge state of both arginine and the zinc species varies with pH, influencing the complex formation. By controlling the pH, the complexation can be optimized for analytical purposes. This indirect approach allows for the quantification of arginine by leveraging the high sensitivity and specificity of AAS for metal analysis. The optimal pH for the complexing action has been identified as a key parameter for the successful application of this method.
Chemiluminescence Methods
Chemiluminescence offers a highly sensitive detection method for L-Arginine monohydrochloride, often utilized in flow injection analysis systems for rapid and automated measurements. The principle behind this method is the generation of light from a chemical reaction involving arginine or a product of an arginine-specific reaction.
One approach is based on the chemiluminescence reaction of arginine with alkaline hypobromite. This reaction is rapid and produces a light emission that is proportional to the arginine concentration over a defined range. This method has been successfully applied to the determination of arginine in dietary supplements, demonstrating high sample throughput.
Another avenue for chemiluminescence detection is through the measurement of nitric oxide (NO), a biological product of L-arginine metabolism by nitric oxide synthase (NOS). The NO produced can be detected by its reaction with ozone (O₃), which generates an excited state of nitrogen dioxide that emits light upon returning to its ground state. This highly specific and sensitive technique allows for the monitoring of NOS activity and, consequently, the quantification of L-arginine as the substrate. The chemiluminescence signal is directly proportional to the amount of NO generated. This method has been used to demonstrate the non-enzymatic synthesis of NO from the reaction of hydrogen peroxide with L-arginine, confirming NO generation through the detection of the characteristic chemiluminescence. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for investigating the structural properties of L-Arginine monohydrochloride. By analyzing the vibrational modes of the molecule, FT-IR provides a molecular fingerprint that can be used for identification and to study intermolecular interactions, such as hydrogen bonding.
The FT-IR spectrum of L-Arginine monohydrochloride exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. These include the vibrations of the carboxyl group (C=O), the amino group (NH₃⁺), the guanidinium group, and the aliphatic chain (CH₂). The positions and shapes of these bands are sensitive to the crystalline form and the presence of water of hydration.
Studies have compared the FT-IR spectra of different crystalline forms of L-arginine chlorides, including L-Arg·HCl, L-Arg·HCl·H₂O, and L-Arg·2HCl·H₂O. sci.am These comparisons reveal significant differences in the spectra, indicating distinct structural arrangements and hydrogen bonding networks in each form. For example, the absorption band of the water molecule in L-Arg·2HCl·H₂O appears at 3119 cm⁻¹, while in L-Arg·2HBr·H₂O, it is observed at a much higher frequency of 3605 cm⁻¹. sci.am The absence of this band in anhydrous forms confirms the absence of water of crystallization. sci.am
The table below presents a tentative assignment of some key vibrational bands observed in the FT-IR spectrum of L-arginine. niscpr.res.inresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3300-3000 | N-H stretching (amino and guanidinium groups), O-H stretching |
| ~2950-2850 | C-H stretching (aliphatic chain) |
| ~1680-1620 | C=O stretching (carboxyl group), N-H bending |
| ~1550 | N-H bending |
| ~1470 | C-H bending |
| ~1410 | C-O stretching / O-H bending (carboxyl group) |
| ~1180-1130 | C-N stretching |
These spectral assignments are crucial for characterizing the solid-state structure of L-Arginine monohydrochloride and for identifying different polymorphic and hydrated forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of L-Arginine monohydrochloride in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation and the study of its solution-state conformation.
The ¹H NMR spectrum of L-Arginine monohydrochloride in D₂O shows distinct signals for the protons at the α-carbon (Cα-H), and the protons of the β, γ, and δ methylene groups of the side chain. The chemical shifts of these protons are sensitive to pH and the presence of other molecules.
The ¹³C NMR spectrum provides complementary information, with signals corresponding to the carboxyl carbon, the α-carbon, the carbons of the aliphatic side chain, and the carbon of the guanidinium group. The chemical shifts are indicative of the electronic environment of each carbon atom.
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for L-arginine in an aqueous solution at a specific pH and temperature. bmrb.io
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cα | ~3.79 | ~57.00 |
| Cβ | ~1.95 | ~30.28 |
| Cγ | ~1.73 | ~26.58 |
| Cδ | ~3.26 | ~43.20 |
| Cζ (guanidinium) | - | ~158.9 |
| COOH | - | ~177.24 |
Advanced NMR techniques, such as 2D correlation spectroscopy (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between protons and carbons, further confirming the structure of L-Arginine monohydrochloride. Isotope labeling, where specific atoms are replaced with ¹³C or ¹⁵N, can be used in conjunction with NMR to probe specific sites within the molecule and to study its interactions with other molecules in complex biological systems. nih.gov
Derivatization Strategies for Enhanced Detection and Analysis
Direct analysis of amino acids like L-arginine can be challenging due to their high polarity and lack of a strong chromophore for UV detection. Derivatization is a chemical modification process that converts the analyte into a derivative with improved chromatographic or detection properties. This is commonly done either before (pre-column) or after (post-column) the chromatographic separation.
Pre-column and Post-column Derivatization Reagents (e.g., OPA, HPG)
o-Phthalaldehyde (OPA)
o-Phthalaldehyde is a widely used pre-column derivatization reagent for primary amines. In the presence of a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid, OPA reacts with the primary amino group of L-arginine to form a highly fluorescent isoindole derivative. This derivative can be readily detected with high sensitivity using a fluorescence detector. The derivatization reaction is rapid, typically occurring at room temperature. However, the resulting derivatives can be unstable, necessitating automated and reproducible derivatization procedures for accurate quantification. OPA does not react with secondary amines, which is a limitation if the analysis of such compounds is also required.
p-Hydroxyphenylglyoxal (HPG)
p-Hydroxyphenylglyoxal is a reagent that is specific for the derivatization of the guanidinium group of arginine residues. thermofisher.comnih.gov This specificity makes HPG particularly useful for the selective analysis of arginine in complex mixtures containing other amino acids. The reaction of HPG with the guanidino group of arginine forms a chromophoric product that can be detected by UV-Vis spectrophotometry, typically around 340 nm. thermofisher.com This allows for the quantification of arginine-containing peptides or free arginine by HPLC with UV detection. thermofisher.com
The choice between pre-column and post-column derivatization depends on the specific analytical requirements. Pre-column derivatization can offer higher sensitivity and the ability to use a wider range of derivatizing reagents, while post-column derivatization often provides better reproducibility as the reaction occurs after the separation, minimizing potential interference from the sample matrix.
The following table provides a comparison of OPA and HPG as derivatization reagents for L-arginine.
| Derivatization Reagent | Target Functional Group | Detection Method | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Primary amino group | Fluorescence | High sensitivity, rapid reaction | Unstable derivatives, does not react with secondary amines |
| p-Hydroxyphenylglyoxal (HPG) | Guanidinium group | UV-Vis Absorbance | High selectivity for arginine | Lower sensitivity compared to fluorescence methods |
Advanced Analytical Chemistry Methodologies for L Arginine Monohydrochloride
Mass Spectrometry (MS)
The physicochemical properties of L-arginine, such as its high polarity, non-volatility, and lack of a strong chromophore, present significant challenges for its direct analysis by mass spectrometry, particularly when coupled with reversed-phase liquid chromatography. nih.gov To overcome these limitations, derivatization is a frequently employed strategy. This process involves chemically modifying the L-arginine molecule to enhance its analytical characteristics, thereby improving chromatographic retention, ionization efficiency, and fragmentation patterns during mass spectrometric detection. mdpi.com
Derivatization can improve the sensitivity and selectivity of the analysis. researchgate.net For instance, the modification of L-arginine's guanidino group can lead to more predictable and sequence-specific fragment ions, which is particularly beneficial for peptide analysis. tamu.edu Various reagents have been successfully utilized to derivatize L-arginine and its related metabolites for MS analysis.
Common Derivatization Agents and Approaches:
Benzoyl Chloride: A novel analytical method utilizes benzoyl chloride for the simultaneous analysis of L-arginine and its metabolites in human serum. nih.govnih.gov This single-step derivatization is performed at 25°C for 5 minutes under alkaline conditions (pH 9.2). nih.govresearchgate.net The process results in a benzamide derivative, which improves reversed-phase chromatographic separation. researchgate.net This method has been validated and shown to be sensitive, reliable, and reproducible for routine clinical diagnostics. nih.gov Derivatization also allows for the analysis of molecules with a mass-to-charge ratio (m/z) below 100, which can be problematic for some mass spectrometers. nih.gov
Acetylacetone: The derivatization of arginine residues with acetylacetone (pentane-2,4-dione) has been shown to significantly improve the fragmentation efficiency in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. tamu.edu This modification targets the guanidino group, yielding an Nδ-(4,6-dimethyl-2-pyrimidinyl)ornithine (Pyo) residue. The resulting derivatized peptides exhibit a 2 to 3.5-fold increase in fragmentation efficiency, making peptide bonds adjacent to the modified residue more susceptible to cleavage and thus providing more complete sequence information. tamu.edu
Butanolic Acetyl Chloride: For the analysis of methylarginine derivatives and related metabolites, including L-arginine, a method involving derivatization with a butanol solution containing 5% acetyl chloride has been developed. nih.gov In this procedure, serum samples are first deproteinized with methanol, and the supernatant is then evaporated. The residue is reconstituted in the butanolic acetyl chloride solution and incubated for 30 minutes at 60°C to form butyl ester derivatives. This derivatization allows for separation on a C18 reverse-phase column and detection by tandem mass spectrometry. nih.gov
Propionic Anhydride: In the analysis of hydrophilic arginine-containing peptides, which can be challenging due to poor retention in reversed-phase chromatography and difficult fragmentation, derivatization with propionic anhydride has proven effective. mdpi.com The reaction with propionic anhydride proceeds quickly and completely, yielding a product with sufficient retention on a reversed-phase column. The resulting 4-propionylated derivative also demonstrates more pronounced fragmentation in MS/MS analysis, allowing for a lower limit of quantification. mdpi.com
Other Reagents: Other derivatization agents have also been employed for the analysis of L-arginine and its metabolites, including o-phthaldialdehyde (OPA) and phenyl isothiocyanate (PITC). researchgate.netcreative-proteomics.com While OPA is commonly used with fluorescence detection, it has also been adapted for triple quadrupole mass spectrometry. nih.gov
The selection of a derivatizing agent depends on the specific analytical goals, the sample matrix, and the available instrumentation. The derivatization strategy ultimately aims to enhance the performance of the LC-MS/MS method, enabling accurate and sensitive quantification of L-arginine monohydrochloride in complex biological samples. creative-proteomics.com
Data Tables
| Derivatizing Agent | Target Functional Group | Key Advantages | Reference |
|---|---|---|---|
| Benzoyl Chloride | Amino groups | Improves chromatographic separation; enables analysis of low m/z molecules. | nih.govnih.gov |
| Acetylacetone | Guanidino group | Increases fragmentation efficiency by 2-3.5x in MALDI-MS. | tamu.edu |
| Butanolic Acetyl Chloride | Carboxyl and amino groups | Forms butyl esters for improved separation on C18 columns. | nih.gov |
| Propionic Anhydride | Amino groups | Enhances retention in reversed-phase chromatography and improves MS/MS fragmentation of hydrophilic peptides. | mdpi.com |
| o-Phthaldialdehyde (OPA) | Primary amino groups | Commonly used with fluorescence detection, but adaptable for MS. | researchgate.netnih.gov |
| Analyte | Quantitation Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| L-arginine | 279.1457 | 1.7 µM | 3.2 µM |
| D7-arginine (Internal Standard) | 286.1749 | N/A | N/A |
| ADMA | 307.1717 | 0.03 µM | 0.08 µM |
| SDMA | 314.2076 | 0.02 µM | 0.05 µM |
| L-citrulline | 280.1297 | 0.36 µM | 1.08 µM |
Data sourced from Fleszar et al. (2018). nih.gov
Crystal Growth Methodologies in Academic Research
The formation of high-quality single crystals is a prerequisite for accurate structural analysis. In the academic study of L-arginine monohydrochloride, various techniques have been employed to achieve this, with a significant focus on solution-based methods.
Slow Evaporation Solution Growth Technique
The slow evaporation solution growth technique stands out as a prevalent and effective method for cultivating L-arginine monohydrochloride crystals. This technique involves dissolving the L-arginine monohydrochloride salt in a suitable solvent to create a saturated or supersaturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to nucleation and subsequent crystal growth. This method is favored for its simplicity and its ability to yield large, high-quality crystals with well-defined facets, which are essential for many characterization techniques.
Influence of Solvent Systems on Crystal Formation
The choice of solvent is a critical parameter in the crystallization process, as it can significantly influence the solubility of the solute, the rate of evaporation, and ultimately, the size, shape, and quality of the resulting crystals. For L-arginine monohydrochloride, double-distilled water is a commonly utilized solvent due to the high solubility of the salt in aqueous solutions.
Research has also explored the use of mixed solvent systems, such as a combination of ethanol (B145695) and water. The addition of a co-solvent like ethanol can alter the supersaturation of the solution and the interactions between the solute and solvent molecules. This, in turn, can affect the crystal's morphology, which refers to its external shape and the development of its different crystallographic faces. While detailed comparative studies on the morphological changes induced by various solvent systems on L-arginine monohydrochloride are an area of ongoing research, the use of mixed solvents provides a pathway to tune crystal habits for specific applications.
X-ray Diffraction Studies of L-Arginine Monohydrochloride
X-ray diffraction is a powerful, non-destructive technique that provides fundamental information about the atomic and molecular arrangement within a crystal. It has been instrumental in determining the precise crystal structure of L-arginine monohydrochloride.
Single Crystal X-ray Diffraction for Lattice Parameters and Crystal System Determination
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the crystal structure of a compound. In this technique, a single crystal is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern, which consists of a unique array of spots, is collected and analyzed. This analysis reveals the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the symmetry of the crystal.
Through SC-XRD studies, it has been established that L-arginine monohydrochloride crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The space group has been identified as P2₁, a non-centrosymmetric space group, which is a key characteristic for materials exhibiting certain optical properties. The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.08 |
| b (Å) | 8.61 |
| c (Å) | 11.16 |
| α (°) | 90 |
| β (°) | 91.5 |
| γ (°) | 90 |
High Resolution X-ray Diffraction for Crystalline Perfection Assessment
While SC-XRD provides the fundamental crystal structure, high-resolution X-ray diffraction (HRXRD) is employed to assess the quality or "perfection" of the grown crystals. HRXRD is highly sensitive to minute deviations from a perfect crystal lattice, such as the presence of defects like dislocations, grain boundaries, and mosaic structures.
In HRXRD analysis, a highly collimated and monochromatic X-ray beam is used to record rocking curves from specific crystallographic planes. The full width at half maximum (FWHM) of these rocking curves is a direct measure of the crystalline perfection; a smaller FWHM value indicates a higher degree of perfection with fewer defects. Studies on L-arginine monohydrochloride crystals grown by the slow evaporation technique have utilized HRXRD to confirm their good crystalline quality, which is crucial for reliable measurements of their physical properties.
Surface Topography and Growth Mechanism Research
The study of a crystal's surface provides insights into its growth history and the mechanisms that govern its formation. Techniques such as chemical etching and advanced microscopy are employed to investigate the surface topography of L-arginine monohydrochloride crystals.
Chemical etching involves treating the crystal surface with a specific solvent or etchant for a short duration. The etchant preferentially attacks areas of higher energy, such as the sites of dislocations, resulting in the formation of etch pits. The shape, density, and distribution of these etch pits can reveal information about the dislocation network within the crystal.
Probing Intermolecular Interactions within Crystalline Structures
A defining feature of the L-arginine crystal structure is the extensive network of hydrogen bonds. researchgate.net The side chain of arginine terminates in a guanidinium (B1211019) group, which is positively charged at physiological pH and can delocalize this charge. wikipedia.org This delocalization enables the formation of multiple hydrogen bonds, which play a crucial role in molecular interactions. wikipedia.org The guanidinium group, along with the carboxylate and α-amino groups, acts as a hydrogen bond donor and acceptor, interacting with neighboring molecules and water molecules within the crystal lattice. nih.gov These interactions are among the strongest non-bonded forces and are highly directional, governing the aggregation of molecules into a stable crystalline solid. researchgate.net The formation of these hydrogen bonds is a key factor in the stability of the crystal structure. researchgate.net
Single-crystal X-ray diffraction studies have been used to determine the precise arrangement of molecules in the L-Arginine monohydrochloride crystal. researchgate.netijans.org It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.netijans.org The specific space group has been identified as P2₁. researchgate.netijans.org The unit cell contains two molecules of L-arginine, two chloride ions, and two water molecules. researchgate.net The packing of the molecules is such that they form a layered structure, with the molecules within a layer being held together by the extensive hydrogen bonding network. researchgate.net
Below is a table summarizing the unit cell parameters for L-Arginine monohydrochloride monohydrate.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Monoclinic | P2₁ | 11.11 | 8.61 | 11.14 | 110.1 |
Data compiled from various crystallographic studies. researchgate.net
L-Arginine Monohydrochloride as a Substrate and Regulator of Key Enzymes
L-arginine monohydrochloride serves as a readily available source of L-arginine, a semi-essential amino acid that is a critical substrate for several key enzymes pivotal to numerous physiological and pathological processes. In research models, the introduction of L-arginine monohydrochloride allows for the detailed study of metabolic pathways that govern cellular signaling, proliferation, and inflammation. The two primary enzymatic pathways that compete for L-arginine as a substrate are the nitric oxide synthase (NOS) pathway, which produces nitric oxide (NO) and L-citrulline, and the arginase pathway, which yields L-ornithine and urea (B33335). nih.govphysiology.orgnih.gov The balance between these two pathways is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various disease states.
The synthesis of nitric oxide, a critical signaling molecule, is catalyzed by a family of enzymes known as nitric oxide synthases (NOSs). wikipedia.orgepa.gov These enzymes utilize L-arginine, molecular oxygen, and NADPH as substrates to produce nitric oxide and L-citrulline. nih.govmaastrichtuniversity.nl The reaction is a five-electron oxidation of a guanidino nitrogen of L-arginine. wikipedia.org NO plays a fundamental role in a variety of physiological processes, including the modulation of vascular tone, neurotransmission, and immune responses. wikipedia.orgnih.gov The provision of L-arginine monohydrochloride in experimental settings is essential for investigating the kinetics and regulation of NO production by the different NOS isoforms.
There are three main isoforms of NOS, each with distinct localizations, regulatory mechanisms, and functions. nih.gov
Endothelial NOS (eNOS or NOS3): Primarily expressed in endothelial cells, eNOS is a constitutive, calcium-calmodulin dependent enzyme responsible for the basal release of NO in the vasculature. wikipedia.orgnih.gov This NO is crucial for maintaining blood vessel dilation, controlling blood pressure, and has vasoprotective and anti-atherosclerotic effects. nih.govnih.gov L-arginine is the direct precursor for NO synthesis by eNOS. nih.gov
Inducible NOS (iNOS or NOS2): Unlike the constitutive isoforms, iNOS expression is induced in various cell types, including macrophages, in response to inflammatory stimuli such as lipopolysaccharide and cytokines. wikipedia.orgnih.gov Once expressed, iNOS produces large, sustained amounts of NO as a defense mechanism against pathogens. wikipedia.org This high output of NO can have cytostatic effects on parasitic target cells. nih.gov
Neuronal NOS (nNOS or NOS1): This isoform is constitutively expressed in neuronal tissue and plays a role in synaptic plasticity and the central regulation of blood pressure. nih.gov Similar to eNOS, its activity is dependent on calcium-calmodulin. wikipedia.org
| NOS Isoform | Location | Regulation | Function |
| eNOS (NOS3) | Endothelial cells | Constitutive, Ca2+/Calmodulin-dependent | Vasodilation, blood pressure regulation |
| iNOS (NOS2) | Immune cells (e.g., macrophages) | Inducible by inflammatory stimuli | Immune response, pathogen defense |
| nNOS (NOS1) | Neurons | Constitutive, Ca2+/Calmodulin-dependent | Neurotransmission, synaptic plasticity |
The activity of NOS enzymes can be modulated by endogenous inhibitors, which are structurally similar to L-arginine and compete for the same binding site on the enzyme. The two most studied endogenous inhibitors are:
Asymmetric dimethylarginine (ADMA): ADMA is an endogenous inhibitor of all three NOS isoforms. guidetopharmacology.orgnih.gov Elevated plasma levels of ADMA are associated with endothelial dysfunction as they reduce the bioavailability of NO. mdpi.com ADMA is formed from the proteolysis of methylated proteins and is metabolized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). guidetopharmacology.org
N-monomethyl-L-arginine (NMMA): NMMA is another endogenous inhibitor of NOS. nih.gov Both ADMA and NMMA act as competitive inhibitors of L-arginine at the active site of NOS. nih.govmdpi.com
The ratio of L-arginine to ADMA is considered a significant indicator of endothelial function. mdpi.com An imbalance in this ratio, often due to increased ADMA or decreased L-arginine, can lead to reduced NO production and is considered a risk factor for cardiovascular diseases. nih.gov This phenomenon, where supplemental L-arginine can improve endothelial function despite seemingly adequate endogenous levels, is often referred to as the "L-arginine paradox." mdpi.com
| Inhibitor | Full Name | Mechanism of Action |
| ADMA | Asymmetric dimethylarginine | Competitive inhibitor of all NOS isoforms |
| NMMA | N-monomethyl-L-arginine | Competitive inhibitor of NOS |
Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.govebi.ac.uk This enzymatic reaction is a critical component of the urea cycle, which is essential for the detoxification of ammonia (B1221849). nih.gov Beyond the urea cycle, arginase activity regulates the availability of L-arginine for NO synthesis, thereby influencing a wide range of physiological processes. nih.govphysiology.org
The conversion of L-arginine to L-ornithine by arginase is a fundamental metabolic step. wikipedia.orgmdpi.com L-ornithine is a precursor for the synthesis of polyamines (such as putrescine, spermidine (B129725), and spermine), which are essential for cell proliferation and differentiation, and proline, which is crucial for collagen synthesis. nih.govnih.gov Therefore, the arginase pathway not only competes with the NOS pathway for the common substrate L-arginine but also produces metabolites that are vital for tissue repair and growth. physiology.org
In mammals, there are two main isoforms of arginase:
Arginase I (AI): This cytosolic isoform is highly expressed in the liver and is a key enzyme in the urea cycle. physiology.orgwikipedia.org
Arginase II (AII): This mitochondrial isoform is found in various extrahepatic tissues, including the kidney and prostate. physiology.orgwikipedia.org It is believed to regulate intracellular L-arginine and L-ornithine concentrations. wikipedia.org
| Arginase Isoenzyme | Location | Primary Function |
| Arginase I | Cytosol (primarily liver) | Urea cycle |
| Arginase II | Mitochondria (extrahepatic tissues) | Regulation of intracellular arginine/ornithine levels |
A distinct class of arginases, known as peptide arginases, has been identified. acs.orgnih.gov Unlike conventional arginases that act on free L-arginine, peptide arginases catalyze the hydrolysis of arginine residues within a peptide chain, converting them to ornithine residues. acs.org This represents a unique post-translational modification. nih.gov
Structurally, peptide arginases share similarities with conventional arginases, particularly in the binuclear metal cluster at the active site, which is crucial for catalysis. acs.org However, their quaternary structures differ, which likely accounts for their ability to accommodate larger peptide substrates. nih.gov The proposed catalytic mechanism for peptide arginases mirrors that of conventional arginases, involving a metal-bridging hydroxide (B78521) ion that initiates a nucleophilic attack on the guanidinium group of the arginine residue. ebi.ac.ukacs.org
Arginine:Glycine (B1666218) Amidinotransferase
L-arginine:glycine amidinotransferase (AGAT) is a key enzyme that catalyzes the first and committed step in the biosynthesis of creatine (B1669601). wikipedia.orgembopress.org This enzymatic reaction involves the transfer of an amidino group from L-arginine to glycine, yielding guanidinoacetate and L-ornithine. wikipedia.org Guanidinoacetate is subsequently methylated to form creatine, a molecule vital for energy metabolism in tissues with high and fluctuating energy demands, such as muscle and nerve cells. wikipedia.org
The catalytic mechanism of human AGAT, a mitochondrial enzyme, has been elucidated through structural studies. nih.govnih.gov The active site contains a catalytic triad (B1167595) of Cys-His-Asp. embopress.orgnih.gov The reaction proceeds via a ping-pong mechanism, where the amidino group from L-arginine is first transferred to the active site cysteine residue, forming a covalent intermediate, and L-ornithine is released. wikipedia.orgnih.gov Subsequently, glycine binds to the active site and accepts the amidino group to form guanidinoacetate. researchgate.net This process is accompanied by significant conformational changes within the enzyme. nih.govnih.gov
| Enzyme | Substrates | Products | Catalytic Mechanism | Key Residues |
| Arginine:Glycine Amidinotransferase (AGAT) | L-arginine, Glycine | Guanidinoacetate, L-ornithine | Ping-pong mechanism with a covalent amidino-cysteine intermediate. wikipedia.orgnih.gov | Catalytic triad: Cys-His-Asp. embopress.orgnih.gov |
Arginine Decarboxylase and Polyamine Synthesis
L-arginine can be decarboxylated by the enzyme arginine decarboxylase (ADC) to form agmatine (B1664431), which is a precursor for polyamine synthesis. nih.govoup.com Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules essential for cell proliferation, differentiation, and other cellular functions. nih.govresearchgate.net
The ADC pathway represents an alternative route to polyamine biosynthesis, with the more conventional pathway proceeding from ornithine via ornithine decarboxylase (ODC). oup.comresearchgate.net In the ADC pathway, agmatine is converted to putrescine by the enzyme agmatinase. researchgate.net Putrescine then serves as the precursor for the synthesis of spermidine and spermine. nih.gov While the ODC pathway is predominant in many mammalian tissues, the ADC pathway has been identified as a functional route for polyamine production in various organisms and specific mammalian tissues. oup.comnih.gov Research indicates that arginine decarboxylation is a significant pathway for polyamine biosynthesis in the human gut microbiota. nih.gov
Regulation of Metabolic Fluxes by L-Arginine Monohydrochloride in Research Models
Interplay with Ornithine, Proline, and Glutamate (B1630785) Pathways
The metabolic pathways of arginine, ornithine, proline, and glutamate are intricately linked, with pyrroline-5-carboxylate (P5C) serving as a key intermediate connecting them. nih.gov L-arginine can be hydrolyzed by arginase to produce L-ornithine and urea. nih.gov L-ornithine can then be further metabolized. wikipedia.org
Ornithine can be converted to glutamate and proline. nih.gov The conversion of ornithine to glutamate is catalyzed by ornithine aminotransferase. researchgate.net Glutamate, in turn, can be a precursor for the de novo synthesis of proline. nih.govwikipedia.org Conversely, glutamate can be converted to ornithine, which can then be used for arginine synthesis, highlighting the bidirectional nature of these pathways. wikipedia.orgnih.gov The tissue-specific expression of the enzymes involved and varying transport systems for these amino acids prevent the formation of futile metabolic cycles. nih.gov The metabolic flux between these amino acids is highly dependent on the cell type and its developmental stage. wikipedia.org
| Precursor | Intermediate | Product | Key Enzymes |
| L-Arginine | L-Ornithine | Proline, Glutamate | Arginase, Ornithine Aminotransferase. nih.govresearchgate.net |
| Glutamate | Pyrroline-5-Carboxylate | Ornithine, Proline | Glutamate 5-kinase, Glutamate-5-semialdehyde dehydrogenase, Ornithine aminotransferase. nih.govwikipedia.org |
Creatine and Agmatine Synthesis
As previously discussed, L-arginine is a direct precursor for the synthesis of both creatine and agmatine. The synthesis of creatine, initiated by AGAT, represents a significant metabolic fate for L-arginine. nih.govnih.gov This pathway consumes a considerable amount of L-arginine to produce guanidinoacetate, the immediate precursor of creatine. wikipedia.orgresearchgate.net
The synthesis of agmatine is catalyzed by arginine decarboxylase (ADC). allmaxnutrition.com Agmatine itself has biological functions and also serves as a precursor for the synthesis of polyamines. winthefightusa.com The flux of L-arginine through either the creatine or agmatine synthesis pathway is regulated by the relative activities of AGAT and ADC, respectively.
Ammonia Detoxification Mechanisms (general biochemical pathways)
L-arginine plays a critical role in the detoxification of ammonia, a toxic byproduct of amino acid and protein catabolism, primarily through its involvement in the urea cycle. patsnap.comnih.gov The urea cycle is a metabolic pathway that occurs predominantly in the liver and to a lesser extent in the kidneys. patsnap.com
In the urea cycle, L-arginine is cleaved by the enzyme arginase to yield urea and L-ornithine. embopress.org Urea, being significantly less toxic than ammonia, is then transported to the kidneys for excretion in the urine. patsnap.com The L-ornithine produced is recycled back into the urea cycle to accept another molecule of carbamoyl (B1232498) phosphate (B84403), which is synthesized from ammonia and bicarbonate. nih.gov
Studies in animal models have demonstrated that administration of arginine can mitigate ammonia intoxication by increasing the availability of ornithine, which in turn enhances the conversion of ammonia to citrulline and subsequently to urea. nih.gov This highlights the essential role of L-arginine in maintaining nitrogen homeostasis and preventing the toxic accumulation of ammonia. nih.govnih.gov
| Metabolic Pathway | Role of L-Arginine | Key Enzyme | End Product for Excretion |
| Urea Cycle | Substrate for urea and ornithine production. embopress.org | Arginase | Urea. patsnap.com |
Biochemical Mechanisms and Enzymatic Interactions in Research Models
Pharmaceutical Manufacturing
In the pharmaceutical industry, it is used as a raw material in the synthesis of various active pharmaceutical ingredients. It is also a component of intravenous solutions for nutritional support.
Food and Beverage Industry
As a food additive, it can be used for nutritional supplementation in functional foods and beverages.
Interactions with Other Chemical Compounds and Macromolecules
Maillard Reaction
L-Arginine, as an amino acid, can participate in the Maillard reaction with reducing sugars. This non-enzymatic browning reaction is of great importance in food science, contributing to the color, flavor, and aroma of many cooked foods.
Crystallization Additive
L-Arginine and its hydrochloride salt can act as crystallization additives, promoting the formation of high-quality protein crystals for X-ray crystallography. iucr.org It is thought to work by preventing non-specific protein aggregation, thereby allowing for ordered crystal lattice formation. iucr.orgresearchgate.net For example, the addition of amino acids like arginine has been shown to expand the range of precipitant concentrations under which crystals of proteins such as equine hemoglobin and bovine pancreatic ribonuclease A can form without aggregation. iucr.org
Stabilizing Agent for Other Molecules
L-Arginine is widely used as a stabilizing agent to prevent the aggregation of proteins during refolding and in liquid formulations. acs.orgnih.govresearchgate.netnih.govacs.org The mechanism of this stabilization is complex and is thought to involve several factors. One proposed mechanism is that arginine slows down protein-protein association reactions by being preferentially excluded from the protein-protein encounter complex. acs.orgnih.gov Another theory suggests that arginine interacts with aromatic and charged residues on the protein surface through cation-π interactions and salt-bridge formation, which helps to stabilize partially unfolded intermediates and prevent them from aggregating. nih.govacs.org Molecular dynamics simulations have shown that arginine molecules can form self-associated clusters in solution, and these clusters may sterically hinder protein-protein interactions. nih.govacs.org
Interactions with Proteins and Macromolecules in Research
Copper(II) complexes of L-arginine have been synthesized and studied for their ability to bind to DNA. nih.govacs.org These complexes, such as [Cu(L-arg)₂(NO₃)₂] and ternary complexes with heterocyclic bases like 1,10-phenanthroline, can interact with double-stranded DNA. nih.govacs.org Molecular docking studies suggest that these complexes bind to DNA through a combination of extensive hydrogen bonding and electrostatic interactions. nih.govacs.org The bis-arginate copper(II) complex has been shown to preferentially bind to the AT-rich sequences in the minor groove of DNA, mimicking the binding of the natural minor groove binder netropsin. nih.govacs.org The binding affinity of these complexes to DNA varies depending on the specific ligands coordinated to the copper ion. nih.govacs.org
Certain copper(II) complexes of L-arginine exhibit photoinduced DNA cleavage activity. nih.govacs.org When irradiated with light, typically in the UV-A or red light spectrum, these complexes can cleave supercoiled plasmid DNA. nih.govacs.org The mechanism of cleavage often involves the generation of reactive oxygen species (ROS). nih.govacs.org In the presence of a reducing agent, hydroxyl radicals (•OH) can be formed, leading to DNA cleavage. nih.govacs.org Under photoirradiation, a metal-assisted photoexcitation process can occur, resulting in the formation of singlet oxygen (¹O₂) via a Type II pathway, which then damages the DNA. nih.govacs.org The efficiency of this photocleavage can be significant, with some complexes causing double-strand breaks in the DNA. nih.govacs.org
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations, a powerful computational technique for analyzing the physical movements of atoms and molecules, have been extensively employed to understand the multifaceted roles of L-arginine monohydrochloride in solution and its interactions with proteins.
Solvent Structure Modulation and Water Dynamics
MD simulations have revealed that arginine can significantly modulate the structure and dynamics of the surrounding water molecules. Studies have shown that the reorientation of water dipoles around protein secondary structures is hindered in the presence of arginine. nih.gov This hindrance reduces the exchange of hydrogen bonds between the protein and water, leading to a longer relaxation time for these bonds compared to in pure water. nih.gov The presence of arginine effectively slows down the water dynamics in the protein's hydration shell. This modulation of the solvent environment is believed to contribute to the stabilizing effects of arginine on proteins, particularly at elevated temperatures. nih.gov
Arginine-Arginine Self-Association and Clustering
A notable characteristic of aqueous arginine solutions, as revealed by MD simulations, is the pronounced tendency of arginine molecules to self-associate and form clusters. researchgate.net This clustering behavior is observed across a range of concentrations. researchgate.net The self-association is driven by a combination of interactions, including head-to-tail hydrogen bonding between arginine molecules. researchgate.net These clusters can range in size from small aggregates to larger, more extended networks at higher concentrations. researchgate.net This self-interaction of arginine is significant as it can influence its availability to interact with protein surfaces and may play a role in the "crowding out" of protein-protein interactions that could otherwise lead to aggregation. researchgate.net
| Concentration Range | Observed Clustering Behavior | Primary Interaction Forces |
|---|---|---|
| Low to moderate | Formation of small, distinct clusters. researchgate.net | Head-to-tail hydrogen bonding. researchgate.net |
| High | Association of smaller clusters into larger aggregates. researchgate.net | A combination of hydrogen bonding and van der Waals interactions. |
Protein-Excipient Interactions and Preferential Binding (e.g., with IgG1 antibodies)
MD simulations have been instrumental in mapping the preferential interactions between arginine and protein surfaces, particularly for therapeutically relevant proteins like IgG1 antibodies. tandfonline.comnih.gov These simulations consistently show that arginine hydrochloride does not distribute uniformly around the protein but rather exhibits preferential binding to specific regions. Arginine is often found to be included near negatively charged residues on the antibody surface. tandfonline.comnih.gov This interaction is largely driven by the electrostatic attraction between the positively charged guanidinium (B1211019) group of arginine and the negatively charged carboxylate groups of aspartic and glutamic acid residues. Furthermore, arginine demonstrates a significant affinity for aromatic surface patches. tandfonline.comresearchgate.net
The binding of arginine to the protein surface is distinct from that of simple salts like sodium chloride. While sodium chloride also interacts via charge-charge interactions, arginine hydrochloride's interactions are more complex, involving both electrostatic and cation-π interactions. tandfonline.com These specific interactions with the antibody surface are thought to be a key factor in how arginine influences the stability, aggregation, and viscosity of antibody solutions. nih.govresearchgate.net For instance, the binding of arginine can shield charged and hydrophobic patches on the protein surface, thereby reducing protein-protein interactions that can lead to aggregation.
Analysis of Arginine Interactions with Protein Residues (e.g., aromatic, charged)
Detailed analysis from MD simulations has provided a granular view of how arginine interacts with specific amino acid residues on a protein's surface. A predominant finding is arginine's preference for interacting with aromatic and acidic (charged) residues. nih.govresearchgate.net
The interaction with aromatic residues, such as phenylalanine, tyrosine, and tryptophan, is primarily through cation-π interactions. tandfonline.com The positively charged guanidinium group of arginine stacks against the electron-rich face of the aromatic rings. This type of interaction has been shown to be a significant factor in the arginine-induced solubilization of aromatic moieties and the suppression of protein aggregation. nih.govresearchgate.net
The interaction with charged residues is dominated by the formation of salt bridges between the guanidinium group of arginine and the carboxylate groups of aspartate and glutamate (B1630785) residues. scholaris.ca These interactions are strong and play a crucial role in how arginine modulates the charge distribution on the protein surface. By binding to these charged residues, arginine can disrupt intermolecular salt bridges that might otherwise contribute to protein-protein association and aggregation. scholaris.ca
| Residue Type | Primary Interaction Type | Potential Impact |
|---|---|---|
| Aromatic (e.g., Phenylalanine, Tyrosine) | Cation-π interactions. tandfonline.com | Increased solubility of aromatic patches, suppression of aggregation. nih.gov |
| Charged (e.g., Aspartate, Glutamate) | Salt-bridge formation. scholaris.ca | Modulation of surface charge, disruption of intermolecular interactions. |
Force Field Parameter Development and Validation
Accurate molecular dynamics (MD) simulations rely on high-quality force fields, which are sets of parameters describing the potential energy of a system. nih.gov For non-standard residues or modified amino acids like derivatives of arginine, specific parameters often need to be developed and validated. nih.govresearchgate.net
The development process for force field parameters compatible with widely used force fields like AMBER and CHARMM typically involves several steps:
Initial Parameter Assignment: Initial values for bonded parameters (bond lengths, angles, dihedrals) and non-bonded parameters (van der Waals, partial charges) are often taken from existing parameters for similar chemical groups or from a general force field like the General Amber Force Field (GAFF). nih.govresearchgate.net
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on a model compound (e.g., an arginine dipeptide) to obtain data for geometry optimization, vibrational frequencies, and conformational energy profiles. researchgate.net
Charge Derivation: Atomic partial charges are derived to reproduce the quantum mechanical electrostatic potential (ESP). The Restrained Electrostatic Potential (RESP) fitting approach is commonly used. nih.govresearchgate.net
Parameter Optimization: The initial parameters are then refined by fitting them to the QM data. For instance, dihedral angle parameters are adjusted to reproduce the rotational energy profiles calculated by QM methods. researchgate.net
Validation is a critical step to ensure the new parameters can reliably reproduce experimental data and high-level theoretical results. nih.gov Validation methods include:
Structural Comparison: Comparing the geometries of molecules optimized with the new force field against QM-optimized structures or experimental crystal structures. nih.gov
Thermodynamic Properties: Calculating properties like the solvation free energy and comparing them to experimental values. scispace.com Osmotic coefficient measurements from MD simulations have also been used to validate and reparameterize force fields, as they are sensitive to solute-solute interactions. nih.gov
Dynamic Properties: For simulations of proteins containing the modified residue, validation may involve comparing simulated NMR parameters (e.g., J-couplings, NOEs) or other dynamic properties with experimental data. nih.gov
Below is a table summarizing the types of parameters developed for a non-standard arginine residue and the common methods for their derivation and validation.
| Parameter Type | Derivation Method | Validation Benchmark |
| Partial Atomic Charges | Fitting to Quantum Mechanical Electrostatic Potential (e.g., RESP). nih.govresearchgate.net | Comparison of interaction energies, reproduction of experimental thermodynamic data like solvation free energy. scispace.com |
| Bond & Angle Parameters | Analogy to existing parameters, fitting to QM optimized geometries and vibrational frequencies. researchgate.net | Reproduction of experimental or QM-calculated molecular geometries. |
| Dihedral Angle Parameters | Scanning the potential energy surface with QM calculations and fitting the torsional terms. researchgate.net | Reproduction of conformational energy profiles and experimental conformational preferences. |
| Van der Waals Parameters | Taken from general force fields (e.g., GAFF), sometimes refined against experimental data like liquid densities. researchgate.net | Reproduction of condensed-phase properties (e.g., density, heat of vaporization) and osmotic coefficients. nih.gov |
Computational Studies of Enzyme Mechanisms (e.g., Arginine Synthetase)
Computational studies are pivotal in elucidating the catalytic mechanisms of enzymes at a molecular level. Argininosuccinate (B1211890) synthetase (ASS) is a key enzyme in the urea (B33335) cycle and the de novo synthesis of arginine, catalyzing the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate. ebi.ac.uke-century.uswikipedia.org
The reaction mechanism of ASS has been proposed to proceed in two main steps:
Formation of a Citrullyl-AMP intermediate: The ureido oxygen of citrulline performs a nucleophilic attack on the α-phosphate of ATP. ebi.ac.uk This step is significantly stimulated by the binding of aspartate. ebi.ac.uk
Attack by Aspartate: The α-amino group of L-aspartate then attacks the imino carbon of the citrullyl-AMP intermediate, leading to the formation of argininosuccinate and AMP. ebi.ac.uk
Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are employed to study the reaction pathway, identify transition states, and determine the roles of active site residues. These studies can provide detailed energetic profiles of the reaction and clarify the function of specific amino acids in catalysis.
Another related class of enzymes are the aminoacyl-tRNA synthetases (aaRSs), which are essential for protein synthesis. nih.gov Arginyl-tRNA synthetase (ArgRS) specifically attaches arginine to its cognate tRNA. nih.gov Kinetic analyses and computational modeling of ArgRS have helped to delineate the steps of amino acid activation and transfer to the tRNA, including potential conformational changes that occur during the catalytic cycle. nih.govfrontiersin.org
The table below summarizes key active site residues of Argininosuccinate Synthetase and their proposed roles in the catalytic mechanism, often inferred from a combination of structural biology and computational studies.
| Enzyme | Key Residue(s) | Proposed Role in Catalysis |
| Argininosuccinate Synthetase (ASS) | Arg106 | Stabilizes the pentavalent phosphate (B84403) intermediate during the formation of citrullyl-AMP. ebi.ac.uk |
| Asp121 | Acts as a general base, deprotonating the incoming aspartate substrate to activate it for nucleophilic attack. ebi.ac.uk | |
| Multiple Residues | Hold the ATP substrate in the correct conformation for the reaction to occur. ebi.ac.uk |
L Arginine Monohydrochloride in in Vitro and Non Human Biological Systems Research
Modulation of T-Cell Metabolism and Function In Vitro
L-arginine is a semi-essential amino acid that plays a critical role in numerous physiological processes, including the regulation of immune cell function. ashpublications.orgnih.gov In vitro research has demonstrated that the availability of L-arginine is a key determinant of T-cell fate and function, influencing metabolic programming, survival, and proliferation. nih.govnih.gov Depletion of L-arginine in the cellular microenvironment, a condition often observed in the presence of myeloid-derived suppressor cells, can lead to impaired T-cell responsiveness and anergy. nih.govresearchgate.net Conversely, supplementation with L-arginine has been shown to modulate T-cell activity in various ways.
The metabolic state of T-cells is intrinsically linked to their function. Upon activation, T-cells typically upregulate glycolysis to support rapid growth and proliferation. However, studies using high-resolution mass spectrometry to profile the metabolome and proteome of activated human primary naive T-cells have revealed that elevating intracellular L-arginine levels induces a significant metabolic shift. nih.govnih.govbohrium.com
Supplementation with L-arginine in vitro leads to a reduction in glycolytic flux. aacrjournals.org T-cells activated in an L-arginine-rich medium consumed less glucose and showed reduced expression of glucose transporters and glycolytic enzymes. aacrjournals.org Concurrently, L-arginine supplementation promotes a shift toward mitochondrial oxidative phosphorylation (OXPHOS). nih.govnih.gov This is evidenced by a 1.7-fold increase in oxygen consumption and an augmented mitochondrial spare respiratory capacity in T-cells cultured with additional L-arginine. nih.gov These findings indicate that L-arginine availability is a critical factor in reprogramming the metabolic circuitry of activated T-cells, favoring a more efficient energy production pathway through mitochondrial respiration over aerobic glycolysis. nih.govaacrjournals.org
The availability of L-arginine profoundly impacts the survival and proliferation of T-cells following activation. In vitro studies have shown that L-arginine depletion arrests stimulated T-cells in the G0-G1 phase of the cell cycle, thereby blocking their proliferation. ashpublications.orgnih.gov This arrest is associated with a failure to up-regulate key cell cycle proteins such as cyclin D3 and cyclin-dependent kinase 4 (cdk4). ashpublications.org
Conversely, supplementation with L-arginine monohydrochloride has been demonstrated to enhance T-cell survival. nih.gov When activated CD4+ and CD8+ T-cells were cultured in the absence of exogenous cytokines, L-arginine supplementation significantly increased their viability. nih.gov While it enhances survival, elevated L-arginine concentration has a nuanced effect on proliferation. It has been observed to cause a delayed onset of proliferation in T-cells, though doubling rates are comparable once proliferation begins. bohrium.com This enhanced survival capacity is crucial for the development of long-lived memory T-cells. nih.govnih.gov Furthermore, antigen-presenting cells (APCs) have been shown to synthesize and provide L-arginine to T-cells, a process that is sufficient to promote T-cell viability and proliferation, highlighting the importance of this amino acid in cell-to-cell interactions within the immune system. nih.gov
| Parameter | Observed Effect of L-Arginine Supplementation | Reference |
|---|---|---|
| Metabolic Pathway | Shift from glycolysis to oxidative phosphorylation (OXPHOS) | nih.govnih.gov |
| Oxygen Consumption | Increased 1.7-fold | nih.gov |
| Mitochondrial Spare Respiratory Capacity | Augmented | nih.gov |
| Cell Survival (CD4+ and CD8+) | Significantly increased | nih.gov |
| Cell Proliferation | Delayed onset | bohrium.com |
| Cell Cycle (in depletion) | Arrest in G0-G1 phase | ashpublications.orgnih.gov |
Upon activation, T-cells exhibit significant changes in arginine metabolism, leading to a drop in intracellular L-arginine concentrations despite increased uptake. nih.govaacrjournals.org This decrease is due to the rapid conversion of L-arginine into downstream metabolites. aacrjournals.org The primary enzyme responsible for this catabolism in T-cells is the mitochondrial enzyme arginase 2 (ARG2). nih.gov
Studies have shown that ARG2 is upregulated in activated T-cells. aacrjournals.orgfrontiersin.org The activity of this enzyme hydrolyzes L-arginine into ornithine and urea (B33335). ashpublications.org The resulting ornithine can be further metabolized into proline and polyamines, which are essential for cellular proliferation. nih.gov The central role of arginase in this process was confirmed by experiments using the arginase inhibitor nor-NOHA, which markedly reduced the conversion of L-arginine into ornithine, putrescine, spermidine (B129725), and proline. nih.gov In contrast, the cytosolic enzyme arginase 1 (ARG1), which is prominent in myeloid cells, was not detected in T-cells, indicating that ARG2 is the key isoform for L-arginine catabolism within this cell type. nih.govfrontiersin.org
L-arginine is a crucial regulator of T-lymphocyte-mediated immune responses in vitro. Its depletion from culture media leads to impaired T-cell function, including reduced proliferation and cytokine production, as well as downregulation of the CD3ζ chain, a critical component of the T-cell receptor complex. ashpublications.orgashpublications.org This state of T-cell dysfunction can be reversed by the reintroduction of L-arginine. nih.gov
Conversely, supplementing culture media with L-arginine hydrochloride has been shown to enhance T-cell reactivity. In studies involving peripheral blood lymphocytes from healthy volunteers, L-arginine supplementation significantly increased the mitogenic reactivity and blastogenic responses of these cells when stimulated with concanavalin (B7782731) A and phytohemagglutinin. nih.gov This demonstrates that L-arginine acts as a stimulator of lymphocyte immune reactivity. nih.gov By influencing metabolic fitness and survival, L-arginine promotes the generation of central memory-like T-cells, which are endowed with higher survival capacity and are critical for long-term immunity. nih.govnih.gov
Effects on Microbial Biofilms In Vitro
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and are notoriously resistant to antimicrobial agents. L-arginine has been investigated for its potential to disrupt these communities, particularly in the context of oral health.
In vitro studies using multi-species oral biofilms derived from human saliva have demonstrated that L-arginine monohydrochloride (LAHCl) can significantly alter biofilm structure and development. nih.govnih.gov When added to the growth medium, LAHCl disrupts the typical architecture of these biofilms in a concentration-dependent manner, even though it exerts negligible direct antimicrobial effects. nih.govresearchgate.net
Under controlled flow conditions, the biovolume of biofilms grown in the presence of 100-500 mM LAHCl was reduced by up to two orders of magnitude compared to controls. nih.govnih.gov Three-dimensional renderings of these biofilms show that LAHCl treatment results in a less dense and structurally compromised biofilm. plos.orgfigshare.com This effect is partly attributed to a significant reduction in the amount of insoluble exopolysaccharides (EPS), which are crucial for maintaining the structural integrity of the biofilm matrix. nih.gov The reduction in EPS leads to a defective matrix with areas devoid of bacterial microcolonies. nih.gov Furthermore, sustained exposure to LAHCl alters the species composition of the biofilm, favoring the growth of alkali-producing species like Streptococcus and Veillonella while reducing the proportion of Gram-negative bacteria. nih.govresearchgate.net
| Parameter | Observed Effect of LAHCl | Reference |
|---|---|---|
| Biofilm Architecture | Significantly altered in a concentration-dependent manner | nih.govresearchgate.net |
| Biofilm Biovolume | Reduced by up to two orders of magnitude (at 100-500 mM) | nih.gov |
| Insoluble Exopolysaccharides (EPS) | Substantially reduced | nih.gov |
| Species Composition | Proportion of Streptococcus and Veillonella increased; Gram-negative bacteria reduced | nih.gov |
Influence on Bacterial Coaggregation and Metabolism
L-Arginine monohydrochloride plays a significant role in mediating interactions between bacterial species, particularly within the complex ecosystems of biofilms. Research has demonstrated that L-arginine can inhibit the coaggregation of various bacterial species, a crucial step in the formation of multi-species biofilms. researchgate.net At millimolar concentrations, it has been shown to disaggregate existing bacterial coaggregates. researchgate.net This effect is thought to arise from the disruption of cell-cell interactions, which can lead to the detachment of cells from a pre-formed biofilm structure. researchgate.net
Beyond its physical influence on bacterial aggregation, L-arginine is a key modulator of bacterial metabolism. Many bacterial species, including those found in the oral cavity and the gastrointestinal tract, can metabolize L-arginine via the arginine deiminase (ADI) pathway. nih.govresearchgate.net This metabolic process converts L-arginine into products such as ornithine, ammonia (B1221849), and carbon dioxide, while also generating ATP. nih.govresearchgate.net The production of ammonia, in particular, can lead to an increase in the local pH, which can protect against acidification caused by other bacteria, such as the cariogenic Streptococcus mutans. researchgate.net Studies on Enterococcus faecalis have shown that growth in the presence of arginine leads to widespread differential expression of genes related to metabolism, quorum sensing, and polysaccharide synthesis. nih.govresearchgate.net This highlights L-arginine's role not just as a nutrient source but also as a signaling molecule that can profoundly alter bacterial physiology and behavior within a microbial community. researchgate.net
Impact on Biofilm Species Composition (e.g., Streptococcus, Veillonella)
The metabolic and anti-aggregative properties of L-arginine monohydrochloride (LAHCl) contribute to its ability to significantly alter the species composition of multi-species biofilms. In models of oral biofilms developed in human saliva, the addition of LAHCl has been shown to cause a distinct shift in the microbial community structure. researchgate.netnih.gov
Specifically, culture-independent analysis has revealed that biofilms developed in the presence of 500 mM LAHCl exhibit a substantial change in bacterial proportions. nih.govnih.gov The relative abundance of Streptococcus and Veillonella species was found to increase. nih.govnih.gov Conversely, the proportion of several Gram-negative bacteria, such as Neisseria and Aggregatibacter species, was reduced. researchgate.netnih.gov Further studies using mixed-species models containing both cariogenic and arginolytic bacteria have shown that L-arginine exposure can suppress the growth of Streptococcus mutans while promoting the dominance of Streptococcus gordonii, an arginolytic species. nih.govresearchgate.net This shift is significant as S. mutans is a primary etiological agent of dental caries, while S. gordonii is associated with oral health. The ability of L-arginine to favor the growth of alkali-producing bacteria like S. gordonii while suppressing acidogenic species like S. mutans underscores its potential to modulate the biofilm environment towards a less pathogenic state. nih.gov
Table 1: Effect of L-Arginine Monohydrochloride (LAHCl) on Biofilm Species Composition
| Bacterial Genus/Species | Effect of LAHCl | Reference |
|---|---|---|
| Streptococcus | Increased Proportion | nih.gov, nih.gov |
| Veillonella | Increased Proportion | nih.gov, nih.gov |
| Neisseria | Reduced Proportion | nih.gov, researchgate.net |
| Aggregatibacter | Reduced Proportion | nih.gov, researchgate.net |
| Streptococcus mutans | Suppressed Outgrowth | nih.gov, researchgate.net |
| Streptococcus gordonii | Favored Dominance | nih.gov, researchgate.net |
Enhancement of Antimicrobial Efficacy in Biofilm Models
Bacterial biofilms are notoriously resistant to antimicrobial treatments due to their complex extracellular matrix, which acts as a physical barrier, and the physiological state of the embedded bacteria. L-Arginine monohydrochloride has been investigated for its potential to enhance the effectiveness of conventional antimicrobial agents against biofilms. researchgate.net
Research has shown that LAHCl can destabilize the biofilm structure, which may facilitate the penetration of antimicrobials. nih.gov In one study, supplementing a 0.01% solution of cetylpyridinium (B1207926) chloride (CPC), a common oral antimicrobial, with 500 mM LAHCl resulted in significantly greater penetration of CPC into a multi-species oral biofilm. researchgate.netnih.gov This enhanced penetration was correlated with a significantly greater killing of the biofilm bacteria compared to treatment with CPC alone. nih.gov The mechanism is thought to involve the disruption of cell-cell interactions and the biofilm matrix by L-arginine, making the embedded bacteria more accessible and susceptible to the antimicrobial agent. researchgate.net Furthermore, studies have demonstrated that L-arginine can also facilitate the eradication of biofilms by the antibiotic gentamicin, highlighting its potential as an adjuvant in antimicrobial therapy against both Gram-positive and Gram-negative bacteria. nih.gov
Role in Animal Models and Cell Culture Systems (Mechanistic Studies)
Influence on Enzyme Expression and Activity in Bovine Mammary Epithelial Cells
In vitro studies using bovine mammary epithelial cells (BMECs) have elucidated the role of L-arginine in regulating key enzymatic pathways related to milk synthesis and mammary gland function. L-arginine metabolism in these cells primarily follows two routes: the nitric oxide synthase (NOS) pathway, producing nitric oxide (NO), and the arginase pathway, which converts arginine to ornithine. researchgate.net
Research has shown that increasing concentrations of L-arginine in the culture medium directly influence the expression and synthesis of enzymes in these pathways. The expression of endothelial nitric oxide synthase (eNOS) at both the mRNA and enzyme level, as well as the concentration of NO, increased in response to higher doses of L-arginine. researchgate.net Conversely, arginase gene expression and synthesis were improved at a four-fold L-arginine concentration but decreased when excessive arginine was supplied. researchgate.net Furthermore, L-arginine supplementation has been found to stimulate the expression of genes crucial for milk protein synthesis, including those for caseins (CSN1S1, CSN1S2, CSN3). nih.govmdpi.com This effect is mediated, at least in part, through the activation of signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) and the JAK2-STAT5 pathway, with optimal stimulation of casein synthesis observed at specific L-arginine concentrations. nih.govnih.gov
Table 2: Influence of L-Arginine on Enzyme and Gene Expression in Bovine Mammary Epithelial Cells
| Enzyme/Gene | Effect of Increased L-Arginine | Signaling Pathway | Reference |
|---|---|---|---|
| Endothelial Nitric Oxide Synthase (eNOS) | Increased Expression | Arginine/NO Pathway | researchgate.net |
| Arginase | Increased then Decreased Expression | Arginine/Ornithine Pathway | researchgate.net |
| Casein Genes (e.g., CSN1S1) | Increased Expression | mTOR, JAK2-STAT5 | nih.gov, nih.gov |
| mTOR | Increased Activation | mTOR Pathway | nih.gov, nih.gov |
| STAT5 | Increased Activation | JAK2-STAT5 Pathway | nih.gov |
Studies on Immune Status in Neonatal Pigs and Pregnant Sows
L-arginine is recognized as a crucial amino acid for immune function, particularly during periods of high physiological stress such as early life and gestation. Studies in swine models have provided significant insights into its immunomodulatory roles.
In early-weaned piglets, dietary supplementation with L-arginine has been shown to enhance both cellular and humoral immunity. nih.govresearchgate.net Supplementation with 0.4-0.8% L-arginine for two weeks resulted in an increased number of white blood cells and granulocytes, as well as elevated serum concentrations of IgG and IgM. nih.gov Gene expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in the spleen was also increased, suggesting a modulation of the immune response. nih.gov
Investigations in Diabetic and Obese Animal Models (mechanistic metabolic insights only)
In animal models of diet-induced obesity and diabetes, L-arginine supplementation has been shown to exert beneficial metabolic effects. The primary mechanism appears to be the regulation of energy substrate metabolism in key insulin-sensitive tissues like skeletal muscle and adipose tissue. nih.gov
Studies in diet-induced obese rats have demonstrated that oral L-arginine supplementation promotes the oxidation of both glucose and fatty acids in skeletal muscle. nih.gov This increased utilization of energy substrates in muscle is a proposed mechanism for the observed reduction in white adipose tissue mass. nih.govnih.gov L-arginine is the precursor for nitric oxide (NO), a signaling molecule that plays a role in regulating the metabolism of energy substrates. researchgate.netnih.gov The beneficial effects of L-arginine are often linked to the L-arginine-NO pathway. researchgate.net In diabetic mouse models, L-arginine treatment was found to restore NO levels, which in turn corrected major biochemical abnormalities associated with high glucose, such as activation of the polyol pathway and protein kinase C (PKC). utmb.edu Furthermore, L-arginine can enhance the expression and activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, thereby modulating lipid metabolism and energy balance towards a reduction in stored fats. nih.gov These mechanistic insights provide a basis for how L-arginine can improve insulin (B600854) sensitivity and ameliorate features of the metabolic syndrome in these animal models. nih.govnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of L-Arginine monohydrochloride in experimental setups?
- Methodological Answer : Thin-layer chromatography (TLC) is a standard method for purity assessment. Prepare a sample solution and a reference standard, spot 40 µL of each on a silica gel plate, and develop using a chloroform-methanol-acetone-ammonia (30:10:10:1) solvent system. Compare spot intensities under UV light to determine impurities . For quantitative analysis, combine TLC with loss-on-drying tests (≤0.20% at 105°C under vacuum) and residue-on-ignition limits (≤0.10%) as per pharmacopeial standards .
Q. How should researchers validate the chemical identity of L-Arginine monohydrochloride prior to experimental use?
- Methodological Answer : Use spectroscopic techniques such as NMR and FT-IR to confirm structural integrity. Cross-reference data with authoritative databases like NIST Chemistry WebBook, which provides validated molecular weight (210.662 g/mol), SMILES notation (C(CC(C(=O)O)N)CN=C(N)N.Cl ), and IUPAC name . Additionally, verify the CAS registry number (1119-34-2) and compare chromatographic retention times with certified reference materials (e.g., TraceCERT®) .
Q. What safety protocols are essential for handling L-Arginine monohydrochloride in laboratory settings?
- Methodological Answer : Follow Material Safety Data Sheet (MSDS) guidelines, including wearing PPE (gloves, lab coat, goggles) and working in a well-ventilated area. Store at room temperature, avoiding moisture. While acute toxicity data are limited, adhere to general amino acid handling protocols and monitor for potential respiratory or dermal irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on L-Arginine monohydrochloride’s role in nitric oxide (NO) modulation?
- Methodological Answer : Discrepancies often arise from bioavailability differences. In vitro, use precise concentrations (e.g., 0.1–10 mM) in buffer systems (pH 6.0–7.4) to mimic physiological conditions. For in vivo studies, account for metabolic clearance by measuring plasma arginine levels via HPLC post-administration. Cross-validate findings with NO synthase (NOS) activity assays and citrulline quantification .
Q. What experimental design considerations are critical for dose-response studies involving L-Arginine monohydrochloride?
- Methodological Answer : Establish a logarithmic dose range (e.g., 0.1–100 mM) to capture threshold and saturation effects. Include positive controls (e.g., NOS inhibitors) and normalize data to baseline arginine levels. For IC50 determination, use calcium flux assays (e.g., Fura-2 AM staining) in cell models with Orai1/Stim1 channels, adapting methodologies from CRAC channel inhibitor studies .
Q. How should researchers address conflicting reports on the compound’s toxicity in long-term studies?
- Methodological Answer : Conduct subchronic toxicity assessments (e.g., 28-day rodent studies) with endpoints including renal function (creatinine, BUN), hepatic enzymes (ALT/AST), and histopathology. Reference RTECS data (CF1995500), which note gaps in reproductive and mutagenic toxicity, and prioritize OECD-compliant protocols for new data generation .
Q. What strategies optimize L-Arginine monohydrochloride stability in cell culture media?
- Methodological Answer : Prepare stock solutions in PBS (pH 7.2) at 5 mg/mL, filter-sterilize (0.22 µm), and store at -20°C in aliquots. Avoid repeated freeze-thaw cycles. Monitor degradation via HPLC-UV (210 nm) and adjust media pH to 6.5–7.0 to prevent racemization .
Data Analysis & Validation
Q. How can researchers statistically analyze variability in arginine bioavailability across different tissue models?
- Methodological Answer : Apply mixed-effects models to account for inter-tissue variability (e.g., liver vs. endothelial cells). Use ANOVA with post-hoc Tukey tests for pairwise comparisons. Normalize bioavailability metrics to tissue-specific arginase activity, measured via urea production assays .
Q. What bioinformatics tools are suitable for integrating omics data in L-Arginine monohydrochloride metabolism studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
